molecular formula C17H17ClO6 B13736853 7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione CAS No. 469-52-3

7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione

Cat. No.: B13736853
CAS No.: 469-52-3
M. Wt: 352.8 g/mol
InChI Key: FFKRWPQQTGWKIH-UHFFFAOYSA-N
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Description

7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a spiro linkage, which connects two different ring systems, and multiple methoxy groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex-2-ene]-3,4’-dione
  • 7-Chloro-2’,4-dimethoxy-6,6’-dimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexan]-2’-ene-3,4’-dione

Uniqueness

Compared to similar compounds, 7-Chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,6’-cyclohex-2-ene]-1’,3-dione stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

469-52-3

Molecular Formula

C17H17ClO6

Molecular Weight

352.8 g/mol

IUPAC Name

7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(21-2)6-12(19)17(8)16(20)13-10(22-3)7-11(23-4)14(18)15(13)24-17/h6-8H,5H2,1-4H3

InChI Key

FFKRWPQQTGWKIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Origin of Product

United States

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